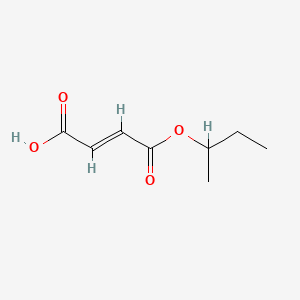

sec-Butyl fumarate

Description

Structure

3D Structure

Properties

CAS No. |

92402-16-9 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(E)-4-butan-2-yloxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C8H12O4/c1-3-6(2)12-8(11)5-4-7(9)10/h4-6H,3H2,1-2H3,(H,9,10)/b5-4+ |

InChI Key |

GTVVADNAPPKOSH-SNAWJCMRSA-N |

Isomeric SMILES |

CCC(C)OC(=O)/C=C/C(=O)O |

Canonical SMILES |

CCC(C)OC(=O)C=CC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Sec Butyl Fumarate

Addition Reactions at the Carbon-Carbon Double Bond

The electron-deficient nature of the carbon-carbon double bond in sec-butyl fumarate (B1241708), a consequence of the two electron-withdrawing ester groups, makes it susceptible to attack by various reagents. This reactivity is characteristic of α,β-unsaturated carbonyl compounds.

Electrophilic Addition Mechanisms

In electrophilic addition reactions, an electrophile is attracted to the electron-rich π-system of the alkene. chemistrystudent.com The reaction is initiated by the attack of the π electrons on the electrophile, leading to the formation of a carbocation intermediate. lasalle.edulibretexts.org The stability of this carbocation is a key factor in determining the reaction's regioselectivity. For asymmetrical alkenes, the addition follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation. libretexts.orgsavemyexams.com Subsequent attack by a nucleophile on the carbocation completes the addition. libretexts.org While the general principles of electrophilic addition apply, the presence of two electron-withdrawing ester groups in sec-butyl fumarate deactivates the double bond towards electrophilic attack, making such reactions less favorable compared to electron-rich alkenes.

Nucleophilic Addition Pathways (e.g., Michael Addition)

The Michael addition, a type of conjugate addition, is a prominent reaction pathway for compounds like this compound. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.orgorganicchemistrytutor.com This process is widely utilized for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org

The mechanism involves the deprotonation of the Michael donor by a base to form a nucleophilic carbanion or another nucleophilic species. wikipedia.org This nucleophile then attacks the β-carbon of the fumarate, leading to the formation of an enolate intermediate, which is stabilized by resonance. wikipedia.orgorganicchemistrytutor.com Subsequent protonation of the enolate yields the final adduct. wikipedia.orgorganicchemistrytutor.com

The reactivity of fumarates in Michael additions can be influenced by steric factors. For instance, some reactions that proceed smoothly with acrylates may fail with fumarate esters due to increased steric hindrance. researchgate.net The choice of base and solvent can also be critical. Studies have shown that aza-Michael additions of certain nitrogen nucleophiles to fumaric esters can be effectively carried out under solvent-free conditions using a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of tetrabutylammonium (B224687) bromide (TBAB). mdpi.com In some cases, fumaric esters have been observed to yield mono-Michael adducts, whereas acrylic esters might lead to bis-Michael adducts under similar conditions. tandfonline.com

Table 1: Michael Addition Reactions Involving Fumarate Esters

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

| Benzohydrazide | n-Butyl fumarate | DABCO, TBAB, 70°C, solvent-free | Mono-Michael adduct | tandfonline.com |

| 1,2,3,6-Tetrahydrophthalimide | Diethyl fumarate | DABCO, TBAB, 100°C, solvent-free | Mono-Michael adduct | mdpi.com |

| L-arginine | Fumarate | Argininosuccinate lyase (ASL) | L-argininosuccinate | rsc.org |

| Thiol | Diethyl fumarate | Photobase (NPPOC-TMG) | Thiol-Michael adduct | nsf.gov |

Free Radical Addition Reactions and Propagation Steps

Free radical additions to alkenes, particularly with hydrogen bromide in the presence of peroxides, proceed via an anti-Markovnikov regioselectivity. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the homolytic cleavage of the peroxide to form radicals. masterorganicchemistry.com These radicals then abstract a hydrogen atom from HBr to generate a bromine radical. libretexts.orgmasterorganicchemistry.com

The propagation phase involves two key steps:

Addition of the bromine radical to the double bond: The bromine radical adds to the less substituted carbon of the alkene to form the more stable carbon radical intermediate. masterorganicchemistry.com

Hydrogen abstraction: The resulting carbon radical abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which continues the chain reaction. masterorganicchemistry.com

The termination of the reaction occurs when two radicals combine. libretexts.org

Fumarate esters can also undergo radical polymerization. For instance, diisopropyl fumarate has been polymerized using radical initiators like tert-butyl peroxypivalate. google.com The kinetics of such polymerizations, including the rates of addition and termination of primary radicals, have been studied for various fumarate esters. acs.org The structure of the alkyl groups in the fumarate ester can influence the reactivity and the properties of the resulting polymer. oregonstate.edu

Ester Cleavage and Exchange Reactions

The ester groups of this compound are susceptible to cleavage and exchange reactions, primarily through hydrolysis and transesterification.

Hydrolytic Stability and Mechanisms

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. The stability of an ester towards hydrolysis is influenced by steric and electronic factors. researchgate.net Generally, bulkier ester groups, such as tert-butyl, exhibit slower hydrolysis rates compared to less hindered groups like methyl or ethyl. researchgate.net

In the context of fumarate esters, hydrolysis can be a competing reaction, especially in biological systems where cellular carboxylesterases can metabolize the ester groups. nih.gov The rate of hydrolysis can impact the biological activity and selectivity of fumarate-based compounds. nih.gov For diesters like this compound, hydrolysis can occur in a stepwise manner, first yielding a monoester and then the dicarboxylic acid. researchgate.net The ester group closer to an activating group may hydrolyze more rapidly. researchgate.net

Transesterification Processes and Kinetics

Transesterification, or alcoholysis, is the process of exchanging the alkoxy group of an ester with that of another alcohol. scielo.org.ar This reaction is typically catalyzed by an acid or a base and is reversible. scielo.org.argoogle.com To drive the reaction to completion, it is often necessary to use a large excess of the reactant alcohol or to remove one of the products from the reaction mixture. google.com

Transesterification is a key process in the synthesis of various polymers and esters. For example, poly(butyl fumarate) can be synthesized via a two-step process involving an initial transesterification to produce bis(hydroxybutyl) fumarate, followed by a second transesterification to form the polymer. mdpi.comresearchgate.net The kinetics of transesterification can be influenced by the catalyst used and the reaction conditions. mdpi.com Mild and efficient methods for transesterification have been developed, such as using lithium alkoxides in tetrahydrofuran (B95107), which can be effective even for sterically hindered alcohols. psu.edu

Stereochemical Influences on Reaction Pathways

The presence of two stereogenic centers in the sec-butyl ester groups introduces a layer of complexity to the reactivity of di-sec-butyl fumarate. These chiral centers can influence the approach of reagents to the prochiral fumarate double bond, potentially leading to the preferential formation of one diastereomer over another.

The reactivity of an ester is influenced by its conformation, which is the three-dimensional arrangement of its atoms. Carboxylic acid esters are structurally flexible due to the low barrier to rotation around the C-O-C bonds. wikipedia.org However, they generally favor a planar, s-cis (or Z) conformation, where the carbonyl group and the alkyl group of the alcohol are on the same side of the C-O single bond, due to stabilizing electronic effects and minimization of dipole moments. wikipedia.org

In this compound, rotations around the various single bonds (C-C and C-O) of the sec-butyl group create multiple rotational isomers (rotamers). These rotamers can present different steric profiles to an incoming reagent. The stability of these conformers is governed by principles such as torsional strain and steric hindrance. libretexts.orglumenlearning.com For the sec-butyl group itself, conformations that minimize gauche interactions between the methyl and ethyl substituents are more stable. lumenlearning.com

The specific conformation adopted during a reaction can affect the accessibility of the electrophilic double bond. A bulky substituent on the ester, like the sec-butyl group, can sterically hinder the approach of a nucleophile. Research on related α,β-unsaturated esters has shown that the size of the ester group can influence reaction yields. For instance, in the Michael addition of amines to crotonates, replacing a methyl ester with a bulkier sec-butyl ester led to changes in the yield of the resulting amino esters, demonstrating that the ester group's conformation and size play a role in reactivity. mdpi.org Similarly, in polar radical cycloaddition reactions involving fumarates, the nature of the ester functionality, such as comparing ethyl to tert-butyl groups, was found to have a limited but noticeable effect on yield and diastereoselectivity. acs.org

| Entry | Amine | Ester Moiety (R) | Yield (%) |

| 1 | Benzylamine | Methyl | 70 |

| 2 | Benzylamine | sec-Butyl | 62 |

| 3 | α-Methylbenzylamine | Methyl | 51 |

| 4 | α-Methylbenzylamine | sec-Butyl | 35 |

This table, adapted from research on sec-butyl crotonate, illustrates how changing the ester group from methyl to the bulkier sec-butyl affects the yield of Michael addition products. This serves as an analogy for potential reactivity effects in this compound. Data sourced from mdpi.org.

The preferred conformation of this compound in the transition state of a reaction will be the one that minimizes steric clashes between the substrate, the reagent, and the ester groups. This conformational preference can dictate the stereochemical course of the reaction.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a reaction, controlled by a chiral feature in the substrate, reagent, or catalyst. msu.edu In this compound, the esterifying sec-butyl group contains a stereogenic center. When this alcohol is enantiomerically pure, it can function as a chiral auxiliary, influencing the stereochemical outcome of additions to the fumarate's prochiral carbon-carbon double bond.

This induction arises because the approach of a reagent to the two faces (re and si faces) of the double bond leads to two different diastereomeric transition states. msu.edu These transition states have different energies, causing one reaction pathway to be favored over the other, resulting in a diastereomeric excess (d.e.) of the product.

However, the effectiveness of a chiral auxiliary depends heavily on its ability to create a significantly different energetic landscape for the competing transition states. This is often related to the proximity of the chiral center to the reaction site and the steric bulk of the auxiliary's substituents.

Research on the Michael addition of amines to sec-butyl crotonate, a structurally similar chiral α,β-unsaturated ester, provides insight into the likely inductive effects of the sec-butyl group. mdpi.org In these studies, the use of a racemic sec-butyl group with achiral amines resulted in a 1:1 mixture of diastereomeric products, showing no inherent stereoselectivity. mdpi.org When a chiral amine was reacted with sec-butyl crotonate, only a very low diastereomeric excess (9% d.e.) was observed. mdpi.org This suggests that the chiral center in the sec-butyl group is too distant from the reacting double bond to exert significant stereochemical control. The free rotation around the intervening single bonds likely diminishes the transmission of stereochemical information.

| Entry | Unsaturated Ester | Amine | Diastereomeric Excess (d.e.) |

| 1 | sec-Butyl crotonate | Piperidine | 0% |

| 2 | sec-Butyl crotonate | Benzylamine | 0% |

| 3 | sec-Butyl crotonate | (R)-α-Methylbenzylamine | 9% |

This table presents data from reactions of sec-butyl crotonate, a close analogue of this compound. It shows that the chiral sec-butyl group provides minimal to no chiral induction in Michael addition reactions. Data sourced from mdpi.org.

While the sec-butyl group itself is a weak chiral auxiliary for fumarates, the principle of using chiral esters for asymmetric induction is well-established. To achieve higher levels of diastereoselectivity in reactions like the Diels-Alder cycloaddition, more sterically demanding and conformationally rigid chiral auxiliaries, such as those derived from menthol, are often employed with fumarates. researchgate.net

Polymerization Science of Fumarate Esters, Emphasizing Sec Butyl Fumarate

Homopolymerization Studies of sec-Butyl Fumarate (B1241708)

The homopolymerization of dialkyl fumarates, including sec-butyl fumarate, presents unique characteristics primarily due to the steric hindrance imposed by the two bulky ester groups on the 1,2-disubstituted ethylene (B1197577) structure. unlp.edu.ar This steric congestion significantly influences the polymerization kinetics and the properties of the resulting polymer. core.ac.uk

Kinetics and Mechanistic Elucidation of Radical Polymerization

The radical polymerization of fumarate esters is a chain-growth process involving initiation, propagation, and termination steps. cmu.edu The rate of polymerization is notably slower compared to other vinyl monomers, a phenomenon attributed to the steric hindrance of the bulky side groups that impede the approach of the monomer to the growing polymer radical. core.ac.uk

Influence of Initiator Systems on Polymerization Behavior

The choice of initiator plays a crucial role in the radical polymerization of fumarate esters. Common initiators like 2,2′-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are frequently used to generate the initial radicals. unlp.edu.artcichemicals.com Research has shown that the efficiency of initiation can depend on the specific fumarate monomer and the initiator used. For instance, in the polymerization of certain dialkyl fumarates, initiators that generate more stable primary radicals, such as dimethyl 2,2′-azobis(isobutyrate) (MAIB), have been found to yield polymers with higher molecular weights compared to those initiated by AIBN. unlp.edu.ar This is attributed to the lower initiation efficiency of the primary radicals from AIBN in these sterically hindered systems. unlp.edu.ar

The concentration of the initiator also directly impacts the resulting polymer's molecular weight. google.com.pg Higher initiator concentrations generally lead to lower molecular weight polymers due to an increased rate of initiation and subsequent termination reactions.

Stereoregulation and Tacticity Control in Poly(this compound) Synthesis

Tacticity, the stereochemical arrangement of the repeating units in a polymer chain, significantly affects the physical properties of poly(dialkyl fumarates). ncku.edu.tw The three possible tactic forms are isotactic (substituents on the same side), syndiotactic (substituents on alternating sides), and atactic (random arrangement). ncku.edu.tw

Controlling the stereoregularity during the free-radical polymerization of sterically hindered monomers like this compound is a considerable challenge. rsc.org The planarity of the propagating radical generally leads to non-stereoselective propagation. researchgate.net However, factors such as the polymerization temperature and the solvent can influence the tacticity of the resulting polymer. researchgate.net For some polymers, lower polymerization temperatures have been shown to favor the formation of syndiotactic structures. cozum.info.tr The use of specific solvents, particularly polar ones like fluoroalcohols, can promote stereoregulation through interactions such as hydrogen bonding with the monomer and the propagating chain end. researchgate.net While direct studies on this compound are limited, research on similar systems suggests that achieving high tacticity often requires specialized polymerization techniques or catalysts. researchgate.netacs.org

Polymerization in Different Solvents and Bulk Conditions

The polymerization of this compound can be carried out under various conditions, including in bulk (without a solvent) or in solution. google.com Bulk polymerization often leads to higher polymerization rates and can produce polymers with high transparency. google.comresearchgate.net However, the increased viscosity of the reaction medium at high conversions can make heat and mass transfer difficult to control. google.com

Solution polymerization, on the other hand, allows for better control of the reaction temperature and viscosity. The choice of solvent can influence the polymerization kinetics and the properties of the final polymer. researchgate.net For instance, some solvents can act as chain transfer agents, leading to a decrease in the polymer's molecular weight. cmu.edu The solubility of both the monomer and the resulting polymer in the chosen solvent is also a critical factor. ajchem-a.com

Copolymerization Strategies Involving this compound

Copolymerization, the process of polymerizing two or more different monomers, is a versatile method to tailor the properties of the final material. This compound can be copolymerized with various monomers, particularly vinyl monomers, to create copolymers with a wide range of properties. google.com.pgrsc.org

Free Radical Copolymerization with Vinyl Monomers

The free radical copolymerization of dialkyl fumarates with vinyl monomers such as vinyl acetate (B1210297), styrenes, and acrylates has been extensively studied. core.ac.ukgoogle.com.pgresearchgate.netunlp.edu.ar The reactivity of the fumarate monomer in copolymerization is often different from its homopolymerization behavior.

The composition of the resulting copolymer is determined by the reactivity ratios (r1 and r2) of the two monomers. The reactivity ratio is the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other type of monomer. nist.gov

For example, in the copolymerization of fumarates with vinyl ethers, the reactivity ratios are often close to zero (r1 ≈ 0, r2 ≈ 0), indicating a strong tendency for alternating copolymerization. researchgate.net This is due to the formation of a charge-transfer complex between the electron-acceptor fumarate and the electron-donor vinyl ether. rsc.org In contrast, copolymerization with monomers like acrylates may result in different reactivity ratios, leading to random or block-like copolymer structures. researchgate.net

A study on the copolymerization of di-n-docosyl fumarate with vinyl acetate and n-alkyl (meth)acrylates provides insight into the determination of monomer reactivity ratios using methods like Fineman-Ross and Kelen-Tüdös. core.ac.uk These methods allow for the calculation of reactivity ratios from experimental data on copolymer composition at different monomer feed ratios.

The properties of the resulting copolymers, such as glass transition temperature and thermal stability, can be tuned by adjusting the comonomer type and the copolymer composition. unlp.edu.ar For instance, copolymerizing a fumarate with a monomer that has a high glass transition temperature can result in a copolymer with improved thermal properties.

Reactivity Ratios and Sequence Distribution in Copolymers

The copolymerization of fumarate esters, including this compound, is significantly influenced by the steric hindrance imposed by the 1,2-disubstituted nature of the monomer. This steric factor governs the reactivity ratios (r1, r2), which in turn dictate the sequence distribution of monomer units within the resulting copolymer chain. Reactivity ratios describe the preference of a propagating polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer.

For a copolymerization between monomer 1 (e.g., a vinyl monomer like styrene) and monomer 2 (this compound), the product of the reactivity ratios, r1r2, provides insight into the resulting monomer sequence. Generally, for fumarate copolymerizations, this product is less than 1 (r1r2 < 1), which indicates a tendency towards the formation of a random copolymer. sapub.org The specific values depend on the comonomer. For instance, in copolymerizations with electron-rich monomers, the electron-poor nature of the fumarate double bond can promote a more alternating character.

The sequence distribution can be statistically calculated using these reactivity ratios. sapub.org A random distribution of monomer units along the polymer chain is typical for many fumarate copolymer systems. sapub.org However, the bulky sec-butyl groups can influence the propagation kinetics, potentially leading to copolymers that are richer in the less sterically hindered comonomer, especially at the beginning of the polymerization process. The precise determination of sequence, often accomplished through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial as it directly impacts the polymer's macroscopic properties. vito.be

Controlled Polymerization Techniques for this compound Copolymers

Achieving control over the polymerization of sterically hindered monomers like this compound is challenging for conventional free-radical polymerization, which often yields polymers with broad molecular weight distributions. google.com Controlled Radical Polymerization (CRP) techniques offer a solution by establishing a dynamic equilibrium between active propagating chains and dormant species, suppressing termination reactions. nih.gov

Among the various CRP methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be particularly versatile and effective for fumarate esters. specificpolymers.comunlp.edu.ar This technique requires the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional radical polymerization system. specificpolymers.com The choice of CTA is critical and must be matched to the reactivity of the monomer. specificpolymers.com For more activated monomers (MAMs) like fumarates, trithiocarbonates or dithioesters are often suitable CTAs. specificpolymers.comunlp.edu.ar

In contrast, other common CRP methods like Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) have shown limited success in producing well-defined, high molecular weight poly(dialkyl fumarates). researchgate.netresearchgate.netresearchgate.net RAFT polymerization, however, allows for the synthesis of this compound copolymers with predetermined molecular weights and low polydispersity. specificpolymers.comunlp.edu.ar The process is tolerant to a wide range of functional groups and reaction conditions, making it a powerful tool for designing complex polymer architectures. specificpolymers.com

Design of Multiblock and Graft Copolymers

The development of controlled polymerization techniques, particularly RAFT, has enabled the rational design of complex macromolecular architectures such as multiblock and graft copolymers containing this compound units.

Multiblock Copolymers: These polymers consist of alternating segments of different monomers. One common strategy using RAFT involves a two-step sequential polymerization. mdpi.com First, a homopolymer of one monomer (e.g., styrene (B11656) or an acrylate) is synthesized using a polyfunctional RAFT agent, resulting in a macro-CTA. mdpi.com In the second step, this compound is polymerized in the presence of this macro-CTA, leading to the growth of poly(this compound) blocks between the initial polymer segments, forming a multiblock structure. mdpi.com This method allows for the creation of materials like thermoplastic elastomers, where rigid polyfumarate blocks can act as physical crosslinks within a matrix of soft, flexible blocks. mdpi.com Living anionic polymerization is another powerful, albeit more stringent, method for synthesizing well-defined block copolymers. mdpi.com

Graft Copolymers: These architectures feature a polymer backbone of one type with polymeric side chains of another. A common approach to synthesizing graft copolymers with fumarate units is the "grafting-from" method. This involves creating a polymer backbone with initiator sites along its chain. For example, a polyacrylate backbone could be functionalized with ATRP initiator groups. Subsequently, this compound could be polymerized from these sites to form the grafted side chains. An alternative "grafting-through" method involves the copolymerization of a standard monomer with a macromonomer—a polymer chain with a polymerizable end-group (e.g., a poly(this compound) chain with a vinyl end-group). unlp.edu.ar

Structure-Property Relationships of Fumarate-Based Polymers

Molecular Weight and Polydispersity Control in Polymer Synthesis

The molecular weight and its distribution (polydispersity) are fundamental characteristics that profoundly influence the mechanical, thermal, and solution properties of polymers. For polymers based on this compound, precise control over these parameters is essential for tailoring material performance.

Conventional free-radical polymerization of fumarates typically results in polymers with high weight-average molecular weights (Mw) but also broad molecular weight distributions, meaning the polymer chains vary significantly in length. google.com The polydispersity index (PDI), defined as the ratio of Mw to the number-average molecular weight (Mn), for such systems is often greater than 2.0. google.com

In contrast, controlled radical polymerization techniques, especially RAFT, provide excellent control over these parameters. By carefully selecting the ratio of monomer to chain transfer agent (CTA) and initiator, it is possible to target specific molecular weights. specificpolymers.com The resulting poly(this compound) and its copolymers exhibit significantly narrower PDIs, often below 1.3. google.comspecificpolymers.com This low polydispersity signifies a more uniform polymer product, which leads to more predictable and optimized material properties, such as improved mechanical strength and well-defined thermal transitions. A patent has described the synthesis of high molecular weight fumaric acid diester polymers with a weight average molecular weight preferably between 100,000 and 1,600,000 for applications requiring high mechanical strength. google.com

Table 1: Comparison of Polymerization Methods for Fumarate Esters

| Polymerization Method | Typical PDI (Mw/Mn) | Molecular Weight Control | Architecture Control |

|---|---|---|---|

| Conventional Free-Radical | > 2.0 google.com | Poor | Limited |

| RAFT Polymerization | < 1.3 specificpolymers.com | Good to Excellent | Excellent (Block, Graft, etc.) |

| ATRP / NMP | > 1.4 researchgate.net | Limited/Poor for Fumarates researchgate.net | Limited for Fumarates researchgate.net |

Amorphous and Crystalline Domain Organization

The structure of poly(this compound) is characterized by a rigid polymer backbone due to the 1,2-disubstitution pattern, which restricts rotational freedom along the main chain. mdpi.com This inherent stiffness, combined with the bulky sec-butyl side groups, largely determines the polymer's ability to organize into ordered crystalline domains versus disordered amorphous regions.

Polymers with highly regular structures and strong intermolecular forces tend to be semi-crystalline, possessing both crystalline lamellae and amorphous regions. polyfluoroltd.com In some fumarate-based polyesters, such as poly(butylene fumarate), a semi-crystalline nature is observed, which imparts properties like high melting points and good mechanical strength. researchgate.net The formation of crystalline domains is driven by the ability of the polymer chains to pack into a regular, repeating lattice.

Investigation of Macromolecular Relaxation Phenomena

The rigid backbone of polyfumarates leads to unique macromolecular relaxation behaviors that differ from more flexible vinyl polymers. mdpi.comresearchgate.net These relaxations are transitions that occur in the amorphous regions of the polymer in response to thermal energy and are critical for understanding mechanical properties. They are typically studied using techniques like Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Polymers generally exhibit a primary (α) relaxation, which is associated with the glass transition temperature (Tg). This transition corresponds to the onset of large-scale, cooperative motion of polymer chain segments. Below Tg, the amorphous material is a rigid glass; above Tg, it becomes rubbery.

Interestingly, many rigid polymers, including polyfumarates like poly(diethyl fumarate), show a prominent secondary (β) relaxation at a temperature below the main α relaxation. mdpi.comresearchgate.net This β relaxation is often linked to localized motions, such as the rotation of the ester side groups. mdpi.com For polyfumarates, the β relaxation can be unusually strong, even appearing as a distinct step-like transition in DSC measurements, a feature not commonly seen in homopolymers. mdpi.comresearchgate.net This strong sub-Tg relaxation is attributed to the restricted rotation along the stiff main chain. mdpi.com Although the polymer is in a glassy state between the β and α relaxation temperatures, the activation of these local motions can influence properties like impact strength and ductility. mdpi.com

Advanced Spectroscopic and Analytical Characterization of Sec Butyl Fumarate and Its Polymeric Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in both solution and the solid state. Different NMR methods offer specific information about the atomic arrangement and molecular architecture.

High-Resolution ¹H NMR and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR are fundamental for confirming the chemical structure of sec-butyl fumarate (B1241708). The spectra provide information on the chemical environment of each proton and carbon atom, respectively.

For di-sec-butyl fumarate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) typically shows characteristic signals for the different proton environments. The chemical shifts (δ) are influenced by the electron density around the nuclei.

¹H NMR Data for Di-sec-butyl Fumarate in CDCl₃

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Olefinic Protons (-CH=CH-) | ~6.85 | Singlet | 2H |

| Methine Proton (-O-CH(CH₃)-) | ~4.9 | Multiplet | 2H |

| Methylene (B1212753) Protons (-CH₂-CH₃) | ~1.6-1.7 | Multiplet | 4H |

| Methyl Protons (-CH(CH₃)-) | ~1.2 | Doublet | 6H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. These shifts are indicative of the carbon's hybridization and bonding environment.

¹³C NMR Data for Di-sec-butyl Fumarate

| Assignment | Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~165 |

| Olefinic Carbon (-CH=CH-) | ~134 |

| Methine Carbon (-O-CH(CH₃)-) | ~73 |

| Methylene Carbon (-CH₂-CH₃) | ~29 |

| Methyl Carbon (-CH(CH₃)-) | ~19 |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. emerypharma.com

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com For sec-butyl fumarate, COSY spectra would show correlations between the methine proton and the adjacent methylene and methyl protons of the sec-butyl group.

HSQC: This technique correlates directly bonded proton and carbon atoms. e-bookshelf.de An HSQC spectrum of this compound would link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular framework, especially for complex molecules. e-bookshelf.de

These 2D techniques provide unambiguous evidence for the structural elucidation of this compound and are essential for characterizing more complex polymeric systems derived from it.

Solid-State NMR for Polymer Architecture and Dynamics

For poly(this compound), solid-state NMR (ssNMR) is a vital tool for investigating the polymer's architecture, conformation, and dynamics in the solid state. researchgate.net Unlike solution NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the local environment and ordering in solid materials. aps.org

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to enhance the signal of less abundant nuclei like ¹³C and to obtain high-resolution spectra of solid samples. uva.nlpkusz.edu.cn ssNMR can be used to study:

Polymer Tacticity: The stereochemical arrangement of the repeating units in the polymer chain.

Chain Packing and Morphology: Information about crystalline and amorphous regions within the polymer. uva.nl

Molecular Dynamics: The motion of different segments of the polymer chain, which relates to its physical properties. researchgate.net

Studies on related polyfumarates have demonstrated the utility of ssNMR in understanding the relationship between polymer structure and macroscopic properties. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.netresearchgate.net This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For di-sec-butyl fumarate (C₁₂H₂₀O₄), the theoretical exact mass is 228.1362 g/mol . nih.gov HRMS can confirm this mass with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. researchgate.net

Computed Properties for Di-sec-butyl Fumarate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₀O₄ | PubChem |

| Molecular Weight | 228.28 g/mol | PubChem nih.gov |

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. libretexts.orglibretexts.org For an ester like di-sec-butyl fumarate, common fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the oxygen atom.

McLafferty Rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

The mass spectrum of di-sec-butyl fumarate would be expected to show peaks corresponding to the loss of the sec-butyl group and other characteristic fragments. nih.gov The NIST Mass Spectrometry Data Center reports a top peak at m/z 155 for di-sec-butyl fumarate. nih.gov This likely corresponds to the loss of one of the sec-butoxy groups.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the characterization of monomers and polymers, providing detailed information about chemical structure, functional groups, and molecular backbone arrangements. For this compound and its corresponding polymer, poly(this compound), techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are indispensable for confirming synthesis, identifying key structural motifs, and analyzing the consequences of polymerization.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the FT-IR spectrum provides a molecular "fingerprint," confirming the presence of its characteristic ester and alkene functionalities.

The spectrum of the this compound monomer is defined by several key absorption bands. The most prominent are the C=O stretching vibrations of the ester groups, which typically appear as a strong, sharp band in the region of 1720-1740 cm⁻¹. Another critical feature is the C=C stretching vibration associated with the fumarate's trans-alkene structure, which is observed around 1645 cm⁻¹. The trans configuration of the double bond also gives rise to a distinct C-H out-of-plane bending (wagging) vibration, typically found near 980 cm⁻¹. The presence of the sec-butyl group is confirmed by C-H stretching and bending vibrations from the alkyl chains, generally located in the 2850-3000 cm⁻¹ and 1370-1465 cm⁻¹ regions, respectively. researchgate.netresearchgate.netupi.edu

Upon polymerization to form poly(this compound), the FT-IR spectrum undergoes subtle but significant changes. While the strong ester C=O stretch remains a dominant feature, the bands associated with the C=C double bond are closely monitored. researchgate.net The intensity of the C=C stretching and the trans C-H wagging bands diminishes, indicating the conversion of the monomer's double bonds into the saturated polymer backbone. spectroscopyonline.com The complete disappearance of these peaks would signify a fully saturated polymer, although in practice, some residual unsaturation may remain. The fundamental vibrational frequencies for functional group identification remain consistent with those observed in similar poly(alkyl fumarate) systems. mdpi.com

Table 1: Characteristic FT-IR Absorption Bands for this compound and Poly(this compound)

| Functional Group | Vibration Type | This compound (Monomer) Wavenumber (cm⁻¹) | Poly(this compound) Wavenumber (cm⁻¹) | Peak Characteristics |

|---|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 | Medium to Strong |

| C=O (Ester) | Stretching | ~1725 | ~1730 | Very Strong, Sharp |

| C=C (Alkene) | Stretching | ~1645 | Diminished or Absent | Medium to Weak |

| C-O (Ester) | Stretching | 1250 - 1300 and 1150 - 1200 | 1250 - 1300 and 1150 - 1200 | Strong, Broad |

Note: The exact positions of the peaks can vary slightly based on the sample preparation and instrument.

Raman Spectroscopy for Unsaturation and Polymer Backbone Characterization

Raman spectroscopy is a complementary vibrational technique to FT-IR that detects molecular vibrations through inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it an excellent tool for characterizing the carbon-carbon double bond of the fumarate moiety and the resulting polymer backbone. spectroscopyonline.com

In the Raman spectrum of the this compound monomer, the C=C stretching vibration of the trans-alkene is a very strong and prominent peak, typically appearing around 1650 cm⁻¹. researchgate.netresearchgate.net This high intensity is a key characteristic of the fumarate structure. researchgate.net The C=O carbonyl stretch is also visible, usually in the 1700-1730 cm⁻¹ region, but it is often less intense in Raman spectra compared to FT-IR. acs.org

During the polymerization of this compound, Raman spectroscopy provides a clear method for monitoring the reaction. The intensity of the strong C=C stretching band at ~1650 cm⁻¹ decreases as the monomer is converted and the double bonds are consumed to form the saturated poly(substituted methylene) backbone. kingston.ac.uk This allows for a semi-quantitative analysis of the degree of conversion. The resulting polymer spectrum is dominated by C-C stretching modes of the backbone and the side chains, as well as the persistent C=O stretch of the sec-butyl ester groups. The ability of Raman spectroscopy to utilize aqueous solutions and its low interference from water makes it suitable for in-situ monitoring of polymerization reactions in certain systems. biorxiv.org

Table 2: Key Raman Peaks for this compound and its Polymer

| Functional Group | Vibration Type | This compound (Monomer) Wavenumber (cm⁻¹) | Poly(this compound) Wavenumber (cm⁻¹) | Peak Characteristics |

|---|---|---|---|---|

| C=O (Ester) | Stretching | ~1710 | ~1715 | Medium |

| C=C (Alkene) | Stretching | ~1652 | Diminished or Absent | Very Strong |

| C-H (Alkene) | Deformation | ~1277 | Diminished or Absent | Strong |

Note: Data is based on findings for fumaric acid and its derivatives. researchgate.netresearchgate.netacs.org The exact peak positions can be influenced by the molecular environment.

Chromatographic Methods for Purity and Molecular Weight Analysis

Chromatographic techniques are essential for separating and analyzing mixtures. For this compound and its polymer, chromatography is used to assess the purity of the monomer and to determine the molecular weight distribution of the resulting polymer, which is a critical parameter influencing its physical properties.

Gas Chromatography (GC) and Liquid Chromatography (LC) for Purity Assessment

The purity of the this compound monomer is crucial for achieving a polymer with desired and reproducible properties. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are routinely employed for this purpose.

Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds like this compound. The monomer is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. nih.gov GC analysis can effectively separate this compound from residual starting materials (e.g., sec-butanol, fumaric acid if derivatized), solvents used during synthesis (e.g., toluene), and potential by-products such as the corresponding maleate (B1232345) isomer. google.comchromatographyonline.com The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is another powerful technique for purity assessment. chitkara.edu.in It is especially useful for less volatile impurities or when derivatization for GC is not desirable. In a typical Reverse-Phase HPLC (RP-HPLC) setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). pharmascholars.com Compounds are separated based on their relative polarity. HPLC can quantify the presence of unreacted fumaric acid, isomeric impurities (sec-butyl maleate), and other non-volatile synthesis-related substances. amazonaws.comresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the fumarate double bond exhibits strong UV absorbance around 210-230 nm. pharmascholars.com

Table 3: Typical Chromatographic Conditions for Purity Analysis of this compound

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., DB-624, HP-5) chromatographyonline.com | Reverse-Phase (e.g., C18, 250 x 4.6 mm, 5 µm) pharmascholars.com |

| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen) | Isocratic or gradient mixture (e.g., Acetonitrile:Water) pharmascholars.com |

| Flow Rate | 1-2 mL/min | 0.8-1.5 mL/min |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) nih.gov | UV-Vis Diode Array Detector (DAD) at ~226 nm pharmascholars.com |

| Temperature | Temperature program (e.g., 100°C to 250°C) | Ambient or controlled (e.g., 35°C) ekb.eg |

| Typical Result | Retention time and peak area for purity calculation | Retention time and peak area for purity calculation |

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

Once poly(this compound) is synthesized, its molecular weight and molecular weight distribution are among the most important characteristics defining its mechanical and rheological properties. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for this analysis. tu-braunschweig.de

In SEC, the dissolved polymer sample is passed through a column packed with porous gel beads. bitesizebio.com The separation mechanism is based on the hydrodynamic volume of the polymer chains in solution. Larger polymer chains cannot enter the smaller pores of the gel and thus travel a shorter path, eluting from the column first. Smaller chains can penetrate more of the pores, increasing their path length and causing them to elute later. bitesizebio.com

The output from the SEC instrument is a chromatogram showing the distribution of polymer sizes. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate)), the chromatogram can be converted into a molecular weight distribution curve. uakron.edu From this curve, several key parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.

Weight-average molecular weight (Mw): An average that gives more weight to heavier chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length, while higher values signify a broader distribution. uakron.edu

The choice of solvent (mobile phase) is critical; it must be a good solvent for poly(this compound), with common choices including tetrahydrofuran (B95107) (THF) or chloroform. uakron.edu

Table 4: Representative SEC Data for a Poly(fumarate) System

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Elution Peak Time (min) |

|---|---|---|---|---|

| Poly(this compound) Batch 1 | 8,500 | 15,300 | 1.80 | 21.5 |

Note: This table presents hypothetical but representative data based on typical results for similar polyesters like poly(propylene fumarate). uakron.edu Actual values depend on specific polymerization conditions.

Environmental Fate and Degradation Pathways of Fumarate Esters

Biotic Degradation Mechanisms

Biotic degradation is a significant pathway for the breakdown of fumarate (B1241708) esters in the environment. It is primarily mediated by microorganisms through their metabolic and enzymatic activities.

Fumarate esters are generally considered to be readily biodegradable in various environmental compartments, including soil and sediment. europa.eu The microbial metabolism of these compounds prevents long-term persistence. The initial and most critical step in their metabolism is the hydrolysis of the ester linkages.

Once the ester bonds are cleaved, the resulting products, fumaric acid and sec-butanol, enter common metabolic pathways. Fumaric acid is a natural intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in most aerobic organisms, and can be readily metabolized. europa.euatamanchemicals.com The alcohol moiety, sec-butanol, is also typically degraded by microorganisms. Studies on structurally similar compounds, such as di(2-ethylhexyl) maleate (B1232345), have shown that the rate of biodegradation by common soil bacteria like Rhodococcus rhodocrous is dependent on the molecule's structure. mcgill.ca The rapid biodegradation of fumarate esters means they are not expected to be persistent in terrestrial or sediment environments. europa.eu

The primary enzymatic pathway for the degradation of fumarate esters is hydrolysis, catalyzed by a broad class of enzymes known as esterases or hydrolases. europa.eugoogle.com These enzymes are ubiquitous in microorganisms. The reaction involves the cleavage of the ester bond, yielding fumaric acid and the respective alcohol. europa.eu

Esterase-Catalyzed Hydrolysis : This is the principal degradation mechanism. Upon ingestion or environmental exposure, non-specific carboxylesterases rapidly break down the diester into its monoester and then into fumaric acid and the alcohol. europa.eunih.gov This process is highly efficient; for instance, studies on dimethyl fumarate (DMF) showed it was completely metabolized in the intestinal tissue during permeation experiments, with no undegraded compound detected. nih.gov

Glutathione (B108866) Conjugation : Another metabolic pathway involves the α,β-unsaturated carbonyl group of the fumarate moiety. This group can act as a substrate for glutathione-S-transferases (GST), leading to conjugation with glutathione (GSH). europa.eu This pathway is a common detoxification mechanism in many organisms.

The microorganisms responsible for producing the necessary esterases are widespread in the environment. While specific strains that degrade sec-butyl fumarate are not extensively documented, bacteria and fungi capable of degrading other plasticizers and organic esters are well-known and would be expected to act on fumarate esters as well. mcgill.ca

Under anaerobic (oxygen-free) conditions, which are common in sediments and certain subsurface environments, different microbial processes become important. While the initial hydrolysis of the ester can still occur, the subsequent fate of the fumaric acid product is governed by anaerobic metabolic pathways.

Fumarate Respiration : In the absence of oxygen, some anaerobic bacteria can use fumarate as a terminal electron acceptor in a process analogous to aerobic respiration. biologists.comnih.gov The enzyme fumarate reductase, found in the mitochondrial membrane of these organisms, catalyzes the reduction of fumarate to succinate (B1194679). nih.govresearchgate.net This process is a key energy-yielding pathway in various anaerobic eukaryotes, like Euglena gracilis, and numerous bacterial species. nih.govresearchgate.net It has been shown to support the reductive dechlorination of environmental contaminants, indicating its significance in anaerobic ecosystems. researchgate.net

Fumarate Addition : A well-documented anaerobic degradation mechanism for hydrocarbons is the "fumarate addition" pathway. rhhz.netresearchgate.netoup.com In this process, anaerobic bacteria activate otherwise inert C-H bonds in hydrocarbons by adding them across the double bond of fumarate. oup.comfrontiersin.org This reaction is catalyzed by the radical enzyme benzylsuccinate synthase or its homologs. oup.comfrontiersin.org While this pathway describes the degradation of other pollutants using fumarate, it highlights the central role of fumarate in anaerobic biogeochemistry. The fumaric acid produced from this compound hydrolysis could potentially be utilized in this manner by hydrocarbon-degrading microbial communities.

Environmental Persistence and Transformation Product Analysis

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. For this compound, its persistence is largely determined by its susceptibility to hydrolysis and biodegradation. While specific studies on this compound are limited, the environmental behavior of other fumarate and butyl esters provides a basis for understanding its likely fate.

Hydrolysis: The ester linkages in this compound are susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond. This process can be influenced by pH and temperature. In aqueous environments, hydrolysis of this compound is expected to yield fumaric acid and sec-butanol. Studies on similar esters, such as dimethyl fumarate and diethyl fumarate, have shown that they undergo spontaneous hydrolysis in aqueous conditions. nih.gov The rate of hydrolysis can be influenced by the steric hindrance of the alkyl group; for instance, tert-butyl esters have been observed to have slower hydrolysis rates than methyl or ethyl esters. researchgate.net

Biodegradation: Microorganisms in soil and water can play a significant role in the degradation of fumarate esters. Fumaric acid itself is a naturally occurring compound and an intermediate in the citric acid cycle, making it readily biodegradable by many organisms. nih.govatamanchemicals.com The sec-butanol released during hydrolysis is also known to be biodegradable. ca.govser.nl

Transformation Products: The primary transformation products expected from the degradation of this compound are its constituent parts: fumaric acid and sec-butanol.

Fumaric Acid: As a natural metabolite, fumaric acid is generally considered to have low environmental persistence and is readily utilized by microorganisms. nih.gov

sec-Butanol: This secondary alcohol can be further metabolized by microorganisms. A likely subsequent transformation product of sec-butanol is methyl ethyl ketone (MEK). ca.govser.nl Both sec-butanol and MEK have been shown to be biodegradable. ca.govepa.gov

The following tables summarize the expected degradation pathways and transformation products of this compound based on available research on related compounds.

Table 1: Predicted Environmental Degradation Pathways for this compound

| Degradation Pathway | Environmental Compartment | Mediating Factors | Expected Significance |

| Hydrolysis | Water, Moist Soil | pH, Temperature | Significant |

| Aerobic Biodegradation | Soil, Water | Microorganisms | Significant |

| Anaerobic Biodegradation | Sediments, Anoxic Water | Microorganisms | Potentially Significant |

| Photolysis | Atmosphere, Surface Water | Sunlight | Likely minor for the ester, but fumaric acid can be degraded by hydroxyl radicals. nih.gov |

Table 2: Predicted Transformation Products of this compound

| Initial Compound | Degradation Process | Primary Transformation Products | Subsequent Transformation Products |

| di-sec-Butyl Fumarate | Hydrolysis | Fumaric Acid, sec-Butanol | DL-Malic Acid (from fumaric acid under heat and pressure), nih.gov Methyl Ethyl Ketone (from sec-butanol) ca.govser.nl |

| di-sec-Butyl Fumarate | Biodegradation | Fumaric Acid, sec-Butanol | Further breakdown products of the citric acid cycle, Methyl Ethyl Ketone |

It is important to note that the actual environmental persistence and transformation products of this compound can vary depending on site-specific conditions such as microbial populations, temperature, pH, and the presence of other chemicals. Detailed analysis using techniques like gas chromatography-mass spectrometry (GC-MS) would be necessary to definitively identify and quantify the transformation products in a given environmental setting.

Theoretical and Computational Studies of Sec Butyl Fumarate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are used to model the behavior of electrons and nuclei, yielding detailed information about molecular geometry, electronic structure, and potential reaction pathways.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like sec-butyl fumarate (B1241708), which contains multiple single bonds, this process is complicated by the existence of numerous conformers (rotational isomers).

The relative energies of these conformers are influenced by steric hindrance and weak intramolecular interactions. For instance, the orientation of the sec-butyl groups relative to the planar fumarate backbone will dictate the steric strain. It is expected that conformers minimizing the repulsion between the bulky sec-butyl groups and the carbonyl oxygens will be lower in energy.

Table 1: Representative Conformational Energy Data for a Chiral Molecule (Note: This table is illustrative, based on general findings for chiral molecules, as specific data for sec-butyl fumarate is not available. The values represent the relative energy of different conformers with respect to the most stable one.)

| Conformer | Method | Relative Energy (kcal/mol) |

| Conformer 1 (Global Minimum) | B3LYP/6-31G(d) | 0.00 |

| Conformer 2 | B3LYP/6-31G(d) | +0.52 |

| Conformer 3 | B3LYP/6-31G(d) | +1.25 |

| Conformer 4 | B3LYP/6-31G(d) | +2.10 |

This interactive table is based on generalized data from computational studies on conformational analysis of organic molecules.

Electronic Structure and Frontier Molecular Orbital Theory

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept that simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ku.edu.np The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ku.edu.np

For this compound, the HOMO is expected to be localized primarily on the electron-rich C=C double bond of the fumarate moiety. The LUMO, conversely, is likely to be a π* antibonding orbital concentrated on the carbonyl groups (C=O) and the C=C double bond. rsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. ijarset.com A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. ijarset.com

Computational methods like DFT are used to calculate the energies and visualize the spatial distribution of these orbitals. researchgate.netchalcogen.ro These calculations are essential for predicting how this compound will interact with other reagents, for instance, in polymerization reactions or Michael additions.

Table 2: Illustrative Frontier Molecular Orbital Data for a Fumarate Ester (Note: This table presents typical values for a compound like dimethyl fumarate, as a proxy for this compound.)

| Parameter | Method | Calculated Value (eV) |

| HOMO Energy | B3LYP/6-311G(d,p) | -7.5 to -8.5 |

| LUMO Energy | B3LYP/6-311G(d,p) | -1.0 to -2.0 |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 5.5 to 7.5 |

This interactive table is based on generalized data from computational studies on the electronic structure of organic esters.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, from reactants to products, via transition states. researchgate.net This is particularly relevant for understanding processes like the isomerization of the corresponding maleate (B1232345) (the cis-isomer) to the fumarate (trans-isomer), a common industrial process. unibas.it

Reaction pathway modeling involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net The TS represents the energy barrier that must be overcome for the reaction to occur. Calculations can elucidate the geometry of the transition state and its energy relative to the reactants and products. For the amine-catalyzed isomerization of a dialkyl maleate to a dialkyl fumarate, computational studies have shown a multi-step mechanism involving the nucleophilic addition of the amine to the double bond, rotation around the central C-C single bond in the resulting intermediate, and subsequent elimination of the amine to yield the more stable fumarate. researchgate.netunibas.it While the specific energies would differ for this compound due to the steric and electronic influence of the bulkier ester groups, the fundamental mechanistic steps are expected to be analogous.

Thermochemical Investigations

Thermochemical investigations focus on the energy changes associated with chemical reactions and physical transformations. Computational methods can provide reliable estimates of key thermochemical quantities, complementing or, in the absence of experimental data, predicting these values.

Calculation of Enthalpies of Formation and Reaction

For instance, the enthalpy of reaction for the hydrogenation of this compound to sec-butyl succinate (B1194679) could be calculated. Based on data for the fumarate ion, the hydrogenation to succinate is an exothermic process. chegg.com A key reaction is the isomerization of di(sec-butyl) maleate to this compound. Experimental and computational studies on dimethyl maleate and dimethyl fumarate have shown that the fumarate (trans) isomer is significantly more stable than the maleate (cis) isomer by approximately 30 kJ/mol. researchgate.net This stability difference arises primarily from the reduced steric repulsion between the ester groups in the trans configuration. A similar, if not slightly larger, stability difference would be expected for the sec-butyl esters due to the increased steric bulk.

Table 3: Representative Enthalpy Data for Fumarate/Maleate Isomers (Note: Data based on the well-studied dimethyl esters.)

| Parameter | Compound | Value (kJ/mol) | Reference |

| Gaseous Enthalpy of Formation (ΔfH°(g)) | Dimethyl Fumarate | -600.6 ± 1.6 | researchgate.net |

| Gaseous Enthalpy of Formation (ΔfH°(g)) | Dimethyl Maleate | -570.6 ± 1.8 | researchgate.net |

| Isomerization Enthalpy (Maleate → Fumarate) | Dimethyl Esters | -30.0 | researchgate.net |

This interactive table is based on experimental and computational thermochemical data for dimethyl fumarate and dimethyl maleate. researchgate.net

Energetic Landscapes of Isomerization and Rotational Barriers

The energetic landscape describes the potential energy of a molecule as a function of its geometry. For this compound, two key dynamic processes define this landscape: the aforementioned cis-trans isomerization and the rotation of the sec-butyl groups.

The barrier to cis-trans isomerization is typically high for an uncatalyzed reaction, as it requires breaking the π-bond. However, the barrier is significantly lowered in the presence of catalysts (like amines or acids) or upon photoexcitation. rsc.orgnih.gov

The rotation of the sec-butyl groups around the C-O single bonds also has associated energy barriers. These barriers arise from steric hindrance as the bulky alkyl groups rotate past the carbonyl oxygen and the fumarate backbone. Computational studies on similar molecules, like N-benzhydrylformamides or carbamates, show that rotational barriers for alkyl and aryl groups can range from a few kcal/mol to over 20 kcal/mol, depending on the steric bulk and electronic interactions. mdpi.comcolostate.edu For the sec-butyl groups in this compound, the barriers to rotation would be expected to be on the lower end of this range, but significant enough to influence the population of different conformers at room temperature. Calculating these barriers involves mapping the potential energy as a function of the dihedral angle defining the rotation.

Computational Simulations of Polymerization Processes

Computational chemistry provides powerful tools to investigate the complex processes involved in polymerization at a molecular level. By simulating the interactions and transformations of molecules, researchers can gain insights into reaction mechanisms, kinetics, and the development of polymer structures. For monomers like this compound, these simulations are invaluable for understanding how the molecular structure of the monomer influences the polymerization process and the final properties of the resulting polymer, poly(this compound).

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. ua.ac.beethz.ch It functions as a "computational microscope," allowing researchers to observe the time evolution of a molecular system and understand macroscopic properties based on the underlying atomic-scale interactions. ua.ac.be In the context of polymerization, MD simulations are particularly useful for modeling the physical aspects of polymer chain growth, such as chain dynamics, monomer diffusion, and the morphology of the resulting polymer. nih.govresearchgate.net

An MD simulation of this compound polymerization would typically involve a simulation box containing a pre-defined number of monomer molecules, an initiator molecule, and the growing polymer chain. The interactions between all atoms are governed by a set of equations known as a force field. researchgate.net By solving Newton's equations of motion for this system at discrete time steps, the trajectory of each atom can be tracked, revealing the dynamic process of polymer growth.

Key aspects that can be studied using MD simulations include:

Chain Conformation: Observing how the growing poly(this compound) chain folds and coils in the reaction medium.

Monomer Accessibility: Tracking the diffusion of this compound monomers from the bulk medium to the reactive end of the growing polymer chain.

Solvent Effects: Understanding how the surrounding solvent molecules influence the conformation of the polymer and the approach of monomers.

Polymer Morphology: In later stages, simulating the entanglement of multiple polymer chains and the resulting bulk structure of the material. mdpi.com

Coarse-grained (CG) MD simulations, where groups of atoms are represented as single beads, can be employed to model larger systems and longer timescales, which are often necessary to observe the formation of high molecular weight polymers and their assembly into nanoparticles. nih.gov

Table 1: Key Components of a Molecular Dynamics (MD) Simulation for Polymer Growth

| Component | Description | Relevance to Polymerization Simulation |

| Force Field | A set of parameters and equations that define the potential energy of the system based on the positions of its atoms. It includes terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic). | Accurately describes the interactions between this compound monomers, the growing polymer chain, and solvent molecules, ensuring a realistic simulation of the physical behavior. |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) defines the thermodynamic variables that are kept constant during the simulation, such as the number of particles (N), volume (V), temperature (T), or pressure (P). | Simulating under a constant temperature and pressure (NPT ensemble) mimics typical laboratory conditions for polymerization, allowing for realistic density fluctuations as the monomer is converted to the denser polymer. researchgate.net |

| Time Step | The small interval of time (typically femtoseconds) between successive calculations of forces and positions. | Must be small enough to accurately capture the fastest atomic motions (like bond vibrations) to ensure the stability and accuracy of the simulation. |

| Boundary Conditions | Often, periodic boundary conditions are used, where the simulation box is replicated in all directions to mimic a bulk system and avoid edge effects. ua.ac.be | Allows for the simulation of a small number of molecules to represent the properties of a much larger, macroscopic system, which is essential for studying bulk polymerization. |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. udel.edu In polymer chemistry, DFT is an indispensable tool for elucidating the mechanisms and energetics of elementary reaction steps, such as polymerization initiation and propagation. researchgate.netmdpi.com Unlike MD, which uses classical mechanics, DFT provides detailed information about bond formation and breaking, transition states, and reaction energy barriers, which govern the kinetics of the polymerization process. rsc.org

Polymerization Initiation: The initiation phase involves two key steps: the decomposition of an initiator to form radicals and the addition of this radical to the first monomer unit. DFT calculations can model both stages for the polymerization of this compound. For instance, by calculating the bond dissociation energy of a typical initiator like azobisisobutyronitrile (AIBN), researchers can predict its efficiency at a given temperature. Subsequently, DFT can be used to compute the activation energy barrier for the addition of the initiator radical to the carbon-carbon double bond of this compound. researchgate.net These calculations help determine the favorability and rate of the initiation step compared to potential side reactions. acs.org

Polymerization Propagation: The propagation step involves the sequential addition of monomer molecules to the growing polymer chain radical. The rate of propagation is a critical factor determining the final molecular weight of the polymer. DFT is used to calculate the transition state structure and the associated activation energy (Ea) for the addition of a this compound monomer to the growing poly(this compound) radical. researchgate.net This energy barrier is directly related to the propagation rate constant (kp) through the Arrhenius or Eyring equation. researchgate.net

Computational studies on analogous monomers like dialkyl fumarates and acrylates have shown that DFT can accurately predict their reactivity. acs.orgnih.gov By comparing the activation barriers for different monomers, their relative polymerization tendencies can be established. For fumarates, which are known for their somewhat sluggish homopolymerization due to steric hindrance, DFT can quantify the steric and electronic effects of the two ester groups on the transition state geometry and energy.

Table 2: Common DFT Functionals and Basis Sets in Polymerization Studies

| Method Component | Examples | Description |

| DFT Functionals | B3LYP, M06-2X, ωB97XD, PBE0 | Approximations to the exchange-correlation energy, which is the most complex part of the DFT calculation. The choice of functional is crucial for accuracy. M06-2X and other newer functionals are often preferred for kinetics as they can better account for dispersion interactions. researchgate.netresearchgate.net |

| Basis Sets | 6-31G(d), 6-311++G(d,p), def2-TZVP | Sets of mathematical functions used to represent the electronic wavefunctions of the atoms. Larger basis sets provide more flexibility and generally lead to more accurate results at a higher computational cost. |

By calculating these fundamental kinetic parameters, DFT provides a bottom-up understanding of the polymerization process, which can be used to predict reactivity ratios in copolymerizations and guide the design of new polymerization systems. rsc.org

Cheminformatics Approaches for Structure-Reactivity Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze and model chemical data. researchgate.netgithub.io A key application in polymer science is the development of models that can predict the reactivity of a monomer based on its molecular structure, a field known as Quantitative Structure-Reactivity Relationships (QSRR). unibe.ch These approaches are particularly valuable for screening large numbers of potential monomers or for understanding the factors that govern their polymerization behavior without performing extensive experiments or computationally demanding quantum mechanical calculations for every compound.

For this compound and related monomers, cheminformatics can be used to build predictive models based on molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. These can be calculated from the molecular graph or derived from computational chemistry methods. For example, parameters like chemical potentials or the Q-e values, which represent resonance and polarity effects, can be calculated using DFT and then used as descriptors in a QSRR model. rsc.orgsci-hub.se

A typical QSRR workflow involves:

Data Collection: Assembling a dataset of monomers (e.g., various fumarate and acrylate (B77674) esters) with known experimental or computationally-derived reactivity data (e.g., polymerization rates, reactivity ratios).

Descriptor Calculation: Computing a range of molecular descriptors for each monomer in the dataset.

Model Building: Using statistical or machine learning algorithms (e.g., multiple linear regression, random forest, neural networks) to build a mathematical model that correlates the descriptors with reactivity.

Model Validation: Testing the model's predictive power on a set of molecules that were not used during the training process.

Once validated, such a model could predict the reactivity of a new monomer like this compound simply by calculating its descriptors and inputting them into the model equation.

More recently, advanced machine learning models based on deep learning, such as those using Transformer architectures, have been applied to reaction prediction. chemrxiv.orgnih.gov These models can learn complex structure-reactivity relationships directly from large databases of chemical reactions represented as text strings (e.g., SMILES) or molecular graphs. nih.gov Such a model could, in principle, predict the outcome of a polymerization reaction involving this compound by learning from a vast number of known polymerization reactions, identifying subtle patterns in molecular structures that lead to specific outcomes.

Table 3: Hypothetical Cheminformatics Data for Reactivity Prediction of Fumarate Esters

| Compound Name | Steric Descriptor (e.g., Taft's Es) | Electronic Descriptor (e.g., Hammett σ) | Calculated Reactivity (Relative kp) |

| Dimethyl fumarate | 0.00 | +0.45 | 1.00 |

| Diethyl fumarate | -0.07 | +0.43 | 0.95 |

| Di-n-propyl fumarate | -0.36 | +0.42 | 0.88 |

| Diisopropyl fumarate | -0.47 | +0.41 | 0.75 |

| Di-sec-butyl fumarate | -1.13 | +0.40 | 0.60 (Predicted) |

| Di-tert-butyl fumarate | -1.54 | +0.39 | 0.45 |

This table illustrates how structural descriptors, which quantify the size and electronic influence of the alkyl groups, could be correlated with polymerization reactivity to predict the behavior of this compound.

Q & A

Q. What methodologies are recommended for synthesizing sec-Butyl fumarate with high yield and purity?

To optimize synthesis, employ esterification reactions using response surface methodology (RSM) and Box-Behnken experimental design. Key factors include reaction temperature (e.g., 80–120°C), catalyst dosage (e.g., ionic liquids like HSO3-pmimHSO4), and molar ratios of reactants. Validate conditions using HPLC or GC-MS to monitor yield and purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use personal protective equipment (PPE): Nitrile gloves, chemical-resistant goggles, and lab coats.

- Ensure local exhaust ventilation and avoid ignition sources (e.g., open flames, sparks).

- Store in tightly sealed containers in cool, well-ventilated areas away from oxidizers (e.g., peroxides, chlorates) and strong acids/bases .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- NMR spectroscopy : Confirms molecular structure and purity.

- GC-MS or HPLC : Quantifies purity and identifies byproducts.

- DSC/TGA : Assess thermal stability and decomposition profiles. Cross-reference data with NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under varying environmental and storage conditions?

Conduct accelerated stability studies by exposing the compound to:

- Temperature extremes (e.g., -20°C to 40°C).

- UV/VIS light to assess photodegradation.

- Humidity-controlled environments. Monitor degradation using HPLC and FTIR to identify breakdown products .

Q. What experimental approaches resolve contradictions in toxicological data for this compound (e.g., LD50 values)?